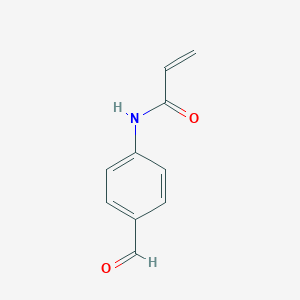

N-(4-formylphenyl)prop-2-enamide

説明

特性

IUPAC Name |

N-(4-formylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-10(13)11-9-5-3-8(7-12)4-6-9/h2-7H,1H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPACYLJNLMLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The nucleophilic amine group of 4-aminobenzaldehyde attacks the electrophilic carbonyl carbon of acryloyl chloride, forming the amide bond. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize polymerization of acryloyl chloride. Triethylamine is added to scavenge HCl, improving yield.

Key Challenges :

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors enhance safety and efficiency. A patented method for acryloyl chloride synthesis (using phenylchloroform and acrylic acid with ZrCl₄ catalysis) ensures high-purity reagent availability. This approach reduces HCl byproduct accumulation, critical for maintaining acryloyl chloride stability.

Protection-Deprotection Strategy

To circumvent the instability of 4-aminobenzaldehyde, a protection-deprotection sequence is employed. This method involves three stages: aldehyde protection, acylation, and deprotection.

Aldehyde Protection

The formyl group is protected as a diethyl acetal via refluxing 4-nitrobenzaldehyde with ethylene glycol and p-toluenesulfonic acid in toluene. This yields 4-nitrobenzaldehyde diethyl acetal, stabilizing the aldehyde during subsequent steps.

Nitro Reduction and Acylation

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol) or NaBH₄ in methanol. The resulting 4-aminobenzaldehyde acetal is then acylated with acryloyl chloride under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂ biphasic system), yielding N-(4-acetalphenyl)prop-2-enamide.

Deprotection to Reform Aldehyde

The acetal is hydrolyzed using 2M HCl at 60°C, regenerating the formyl group. This step achieves >80% conversion, as evidenced by analogous deprotection reactions in acetamide derivatives.

Alternative Pathways via Intermediate Functionalization

Formylation of Preformed Acrylamides

A less common approach involves formylating N-(4-methylphenyl)prop-2-enamide using Vilsmeier-Haack reagent (POCl₃, DMF). The methyl group is oxidized to a formyl group under strongly acidic conditions. However, this method risks over-oxidation and requires stringent temperature control (0–10°C).

Enzymatic Acylation

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the acylation of 4-aminobenzaldehyde with acrylic acid esters. This green chemistry approach avoids hazardous reagents and operates at ambient temperatures, though yields remain moderate (50–60%).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | 60–75 | Minimal steps, cost-effective | Requires pure 4-aminobenzaldehyde |

| Protection-Deprotection | 70–85 | High purity, scalable | Multi-step, time-consuming |

| Enzymatic Acylation | 50–60 | Eco-friendly, mild conditions | Lower yields, enzyme cost |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance acryloyl chloride reactivity, while dichloromethane minimizes side reactions. Mixed solvent systems (e.g., THF/H₂O) improve phase separation in Schotten-Baumann reactions.

Catalysis and Additives

Lewis acids like ZnCl₂ accelerate acylation by polarizing the acyl chloride. Industrial methods employ ZrCl₄ for its high activity and low corrosivity. Radical inhibitors (TEMPO) are critical at temperatures >30°C.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, while recrystallization from isopropanol enhances purity.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes continuous flow systems to handle exothermic reactions safely. Waste streams rich in HCl are neutralized with NaOH, generating NaCl for disposal. Enzymatic methods reduce energy consumption but require biocatalyst recycling to be economically viable .

化学反応の分析

Types of Reactions: N-(4-formylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed:

Oxidation: 4-carboxyphenylprop-2-enamide.

Reduction: 4-(hydroxymethyl)phenylprop-2-enamide.

Substitution: 4-nitrophenylprop-2-enamide (for nitration).

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(4-formylphenyl)prop-2-enamide is primarily related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenylprop-2-enamide moiety can interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

類似化合物との比較

Halogen-Substituted Prop-2-enamides

Key Insights :

Natural Derivatives and Anti-inflammatory Analogs

Key Insights :

Electron-Donating and Sulfonamide Derivatives

Key Insights :

Thioamide and Heterocyclic Analogs

Key Insights :

- Thioamides and cyano groups introduce distinct reactivities (e.g., nucleophilic susceptibility) absent in the target compound .

生物活性

N-(4-formylphenyl)prop-2-enamide, also known by its chemical formula C10H9NO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C10H9NO2

SMILES: C=CC(=O)NC1=CC=C(C=C1)C=O

InChIKey: BZPACYLJNLMLHA-UHFFFAOYSA-N

The compound features a formyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. This unique structure allows for various chemical reactions and interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions: The phenylprop-2-enamide moiety enhances binding affinity through interactions with hydrophobic pockets in target molecules.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy investigated the compound's efficacy against multi-drug resistant bacteria. Results indicated that this compound inhibited bacterial growth effectively, suggesting its potential as an alternative treatment option for resistant infections .

- Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Insights : A recent publication detailed the interaction of this compound with specific protein targets involved in cancer progression. The study provided insights into how the compound disrupts critical signaling pathways, contributing to its anticancer activity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-formylphenyl)prop-2-enamide, and how is reaction progress monitored?

- Answer: The compound is typically synthesized via a condensation reaction between 4-formylphenylamine and acryloyl chloride under controlled conditions (e.g., inert atmosphere, 0–5°C). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm the final product’s structure. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer:

- NMR spectroscopy (¹H and ¹³C) confirms the presence of the formyl group, acrylamide backbone, and aromatic protons.

- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acrylamide).

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) resolves 3D structure and hydrogen-bonding patterns .

Q. What initial biological screening methods are used to evaluate its bioactivity?

- Answer:

- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) assess interactions with targets like monoamine oxidases or proteases.

- Cellular viability assays (MTT or resazurin) screen for cytotoxicity.

- Receptor binding studies (radioligand displacement) evaluate affinity for serotonin or other receptors .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Answer: Key parameters include:

- Solvent selection (e.g., aprotic solvents like DMF or THF to stabilize intermediates).

- Temperature control (low temperatures minimize side reactions during acylation).

- Catalyst use (e.g., DMAP for nucleophilic catalysis).

- Workup protocols (e.g., gradient pH adjustments to isolate the product from unreacted amines). Yield improvements are validated via comparative HPLC analysis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of prop-2-enamide derivatives?

- Answer:

- Computational modeling (molecular docking or MD simulations) predicts binding modes to reconcile conflicting biological data.

- Isosteric replacements (e.g., substituting the formyl group with nitro or cyano groups) test electronic effects.

- Meta-analysis of bioassay data identifies confounding variables (e.g., solvent polarity in screening assays).

- Dose-response studies clarify whether activity discrepancies arise from potency or solubility differences .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

- Answer:

- Kinetic isotope effects (KIE) probe rate-determining steps (e.g., deuteration of the formyl group).

- Trapping experiments with nucleophiles (e.g., hydroxylamine) identify reactive intermediates.

- In situ IR or Raman spectroscopy monitors bond formation/cleavage in real time .

Q. What advanced techniques investigate its supramolecular interactions in crystal lattices or biological systems?

- Answer:

- Single-crystal X-ray diffraction maps hydrogen-bonding networks and π-π stacking.

- Surface plasmon resonance (SPR) quantifies binding kinetics with proteins.

- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can researchers address conflicting reports on its biological activity across different cell lines?

- Answer:

- Cell-type-specific profiling (e.g., RNA-seq) identifies differential receptor or enzyme expression.

- Metabolic stability assays assess whether degradation varies between cell lines.

- CRISPR-Cas9 knockout models validate target specificity .

Methodological Considerations

- Contradiction Analysis Example: If SAR studies report conflicting bioactivities, replicate experiments under standardized conditions (e.g., uniform solvent, cell passage number) and use statistical tools (e.g., ANOVA) to isolate variables .

- Data Validation: Cross-reference NMR and MS data with databases like PubChem or NIST Chemistry WebBook to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。